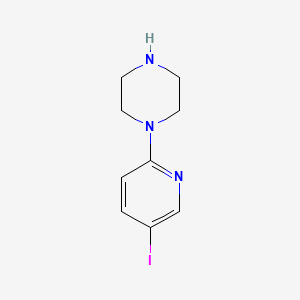

1-(5-碘吡啶-2-基)哌嗪

描述

The compound "1-(5-Iodopyridin-2-yl)piperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often explored for their potential as therapeutic agents. The presence of the 5-iodopyridin-2-yl group suggests that this compound could have interesting chemical properties and biological activities, potentially interacting with various receptors in the human body.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 1,4-piperazine-2,5-diones was achieved through a one-pot synthesis method, which is a more economic and versatile approach . Similarly, the synthesis of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide derivatives involved cyclization reactions and the use of palladium-catalyzed cross-coupling techniques . These methods could potentially be adapted for the synthesis of "1-(5-Iodopyridin-2-yl)piperazine" by incorporating the appropriate iodopyridinyl precursor and piperazine under suitable reaction conditions.

Molecular Structure Analysis

The molecular structure of piperazine derivatives can significantly influence their biological activity. For example, the study of hydrogen-bond association in 1,4-piperazine-2,5-diones revealed different polymorphic forms with distinct hydrogen-bonding networks, which were analyzed using single-crystal X-ray analysis . The molecular structure of "1-(5-Iodopyridin-2-yl)piperazine" would likely exhibit unique characteristics due to the presence of the iodine atom, which could affect its binding affinity and selectivity towards biological targets.

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, including fluorination, which has been shown to improve pharmacokinetic profiles by reducing the pKa of the compounds . The introduction of fluorine atoms can also influence the oral absorption and bioavailability of these molecules. The iodine atom in "1-(5-Iodopyridin-2-yl)piperazine" may allow for further functionalization through halogen exchange reactions or coupling with other organic fragments, potentially leading to new compounds with enhanced biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as basicity, solubility, and crystallinity, can be critical for their pharmacological profile. The reduced pKa of fluorinated piperazines, for instance, has been associated with improved oral absorption . The presence of the iodine atom in "1-(5-Iodopyridin-2-yl)piperazine" would be expected to influence its physical properties, such as melting point and solubility, as well as its chemical reactivity. These properties are essential for determining the compound's suitability for drug development, including its formulation and delivery.

科学研究应用

抗微生物活性

一项研究突出了合成新型衍生物,其中包含哌嗪基团,展示了显著的抗微生物活性。这些化合物是通过一系列化学反应合成的,涉及5-溴-2-氟苯甲醛和碳酸胍等试剂。所得化合物在体外展示了对多种菌株的有希望的抗菌和抗真菌活性,包括抗生素耐药的大肠杆菌,展示了1-(5-碘吡啶-2-基)哌嗪衍生物在对抗微生物感染方面的潜力(Babu, Srinivasulu, & Kotakadi, 2015)。

癌症研究

探索了1-(5-碘吡啶-2-基)哌嗪的衍生物在癌症研究中的潜力。一项研究合成了具有哌嗪连接剂的新型双(吡唑-苯并呋喃)杂化物,显示出强大的抗菌功效以及对细菌生物膜形成和细菌细胞壁合成中的关键因子MurB酶的抑制活性。这些化合物,尤其以其生物膜抑制能力而闻名,提供了一个针对癌细胞微环境或与癌症治疗相关的感染的新方法(Mekky & Sanad, 2020)。

神经系统疾病

源自1-(5-碘吡啶-2-基)哌嗪的化合物也使中枢神经系统疾病的研究受益。建立了一种可扩展且简便的合成过程,用于一种新型Rho激酶抑制剂,表明该化合物在治疗神经系统疾病中的潜在用途。通过酰化、去保护和盐形成步骤优化的这一过程,突显了1-(5-碘吡啶-2-基)哌嗪衍生物在开发中枢神经系统疾病治疗方法方面的适应性(Wei et al., 2016)。

未来方向

属性

IUPAC Name |

1-(5-iodopyridin-2-yl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12IN3/c10-8-1-2-9(12-7-8)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKKJIJFTSAYHBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60590311 | |

| Record name | 1-(5-Iodopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(5-Iodopyridin-2-yl)piperazine | |

CAS RN |

219635-89-9 | |

| Record name | 1-(5-Iodo-2-pyridinyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=219635-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Iodopyridin-2-yl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60590311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

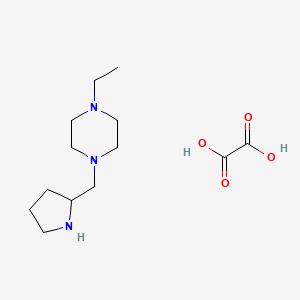

![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)

![C-(5-Thiophen-2-yl-[1,2,4]oxadiazol-3-yl)-methylamine](/img/structure/B1341719.png)